N-Methylmorpholine hydrochloride

Description

Contextualizing N-Methylmorpholine Hydrochloride within Heterocyclic Amine Chemistry

Heterocyclic amines are organic compounds that feature a ring structure containing atoms of at least two different elements, one of which is nitrogen. wikipedia.org These structures are prevalent in nature, forming the basis of many biologically important molecules, including alkaloids, vitamins, and nucleobases like pyrimidine. wikipedia.orglibretexts.org

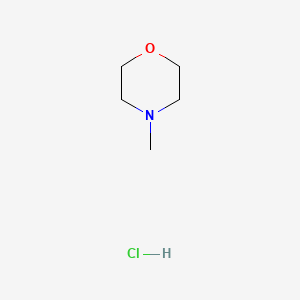

This compound is the salt form of N-Methylmorpholine (NMM). NMM is a cyclic tertiary amine, meaning it has a nitrogen atom integrated into a heterocyclic ring, and this nitrogen is bonded to three carbon atoms. wikipedia.orgsigmaaldrich.com Its structure consists of a morpholine (B109124) ring, which is a six-membered heterocycle containing both an amine and an ether functional group, with a methyl group attached to the nitrogen atom. wikipedia.orgnih.gov The hydrochloride salt is formed by the reaction of N-Methylmorpholine with hydrochloric acid. nih.govsmolecule.com

As a tertiary amine, N-Methylmorpholine acts as a base. nih.gov The presence of the nitrogen's lone pair of electrons, which are not part of an aromatic system, allows it to accept a proton. libretexts.org This basicity is fundamental to its function as a catalyst in numerous chemical reactions. biosynth.com It is related to other heterocyclic amines such as pyridine (B92270) and pyrrole, but its saturated ring structure and the presence of an ether linkage give it distinct physical and chemical properties. wikipedia.orglibretexts.org

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₂ClNO nih.govbiosynth.com |

| Molecular Weight | 137.61 g/mol nih.govbiosynth.com |

| Melting Point | 203-211 °C alfa-chemistry.com |

| Boiling Point | 114.1 °C at 760 mmHg alfa-chemistry.com |

| Density | 0.931 g/cm³ alfa-chemistry.com |

| CAS Number | 3651-67-0 nih.govbiosynth.com |

| IUPAC Name | 4-methylmorpholine;hydrochloride nih.gov |

Evolution of Research Perspectives on this compound and its Derivatives

Research interest in N-Methylmorpholine and its hydrochloride salt has evolved significantly over time. Initially recognized for its properties as a base and a solvent, its applications have expanded, particularly with the rise of "green chemistry". hnsincere.comskyquestt.com

The synthesis of N-Methylmorpholine can be achieved through several methods, including the methylation of morpholine using reagents like formaldehyde (B43269) and formic acid, or the greener dimethyl carbonate. hnsincere.comasianpubs.org Other routes involve the reaction of diethylene glycol with methylamine (B109427) or the hydrogenolysis of N-formylmorpholine. wikipedia.orghnsincere.com The hydrochloride salt is then typically prepared by treating the N-Methylmorpholine base with hydrochloric acid. smolecule.com

A pivotal development in the research landscape was the use of N-Methylmorpholine as a precursor to its derivative, N-methylmorpholine N-oxide (NMMO). sigmaaldrich.comasianpubs.org NMMO is a powerful and commercially important oxidant. wikipedia.org The most significant application of NMMO is its ability to dissolve cellulose (B213188), which led to the development of the Lyocell process. hnsincere.comasianpubs.org This process represents a major technological advancement in producing regenerated cellulose fibers, offering a more environmentally friendly alternative to the traditional viscose (rayon) process by eliminating the use of toxic carbon disulfide and allowing for high recovery rates of the solvent. hnsincere.com This shift has positioned N-Methylmorpholine and its oxide derivative as key compounds in sustainable materials science. skyquestt.com

Significance of this compound in Contemporary Chemical Synthesis and Materials Science

The importance of this compound in modern chemistry is multifaceted, stemming from its utility as a versatile base catalyst, a chemical intermediate, and a key component in the production of advanced materials. biosynth.combiosynth.comatamankimya.com

In chemical synthesis , this compound's parent compound, NMM, is widely used as a base catalyst, particularly in the production of polyurethane foams, where it helps control the reaction speed. biosynth.comatamankimya.comatamankimya.com It also serves as a crucial intermediate and catalyst in the pharmaceutical industry for the synthesis of drugs such as aminobenzylpenicillin and other semi-synthetic penicillins. hnsincere.comatamankimya.com Its role as a base is critical in reactions that require the neutralization of acids formed as byproducts. nih.gov

In materials science , the primary significance of N-Methylmorpholine lies in its role as the raw material for N-methylmorpholine N-oxide (NMMO). asianpubs.org The NMMO/water system is a premier solvent for cellulose, forming the basis of the Lyocell process for manufacturing fibers like Tencel™. hnsincere.comskyquestt.com These fibers are noted for their strength, absorbency, and biodegradability. The process is considered a landmark in green chemistry due to its closed-loop nature, where over 99% of the NMMO solvent is recovered and reused. hnsincere.com This application has cemented N-Methylmorpholine's role as a vital chemical for creating sustainable textiles and other cellulose-based materials. skyquestt.com Furthermore, N-Methylmorpholine has been investigated for its potential as a corrosion inhibitor. atamankimya.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methylmorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-6-2-4-7-5-3-6;/h2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJRKNUKPQBLAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

109-02-4 (Parent) | |

| Record name | N-Methylmorpholine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003651670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60190012 | |

| Record name | N-Methylmorpholine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3651-67-0 | |

| Record name | N-Methylmorpholinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3651-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylmorpholine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003651670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylmorpholine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylmorpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Innovations for N Methylmorpholine Hydrochloride

Established Synthetic Routes to N-Methylmorpholine Hydrochloride

The synthesis of N-Methylmorpholine, the precursor to this compound, has been well-documented through several conventional methods. The subsequent conversion to the hydrochloride salt is typically a straightforward acid-base reaction.

Alkylation of Morpholine (B109124) with Methylating Agents

A primary and widely employed method for synthesizing N-Methylmorpholine is the N-alkylation of morpholine. researchgate.net This involves the introduction of a methyl group onto the nitrogen atom of the morpholine ring using various methylating agents.

The traditional N-methylation of morpholine often utilizes methyl halides, such as methyl chloride. asianpubs.org This method, while effective, is limited by the hazardous nature of methyl halides and the generation of waste salts as byproducts. asianpubs.org The reaction involves the nucleophilic attack of the morpholine nitrogen on the methyl halide, forming the N-methylated product. Subsequent treatment with hydrochloric acid yields this compound.

In a move towards more environmentally benign processes, dimethyl carbonate (DMC) has emerged as a "green" methylating agent for morpholine. researchgate.netnih.gov DMC is non-toxic and biodegradable, offering a safer alternative to traditional methylating agents like methyl halides and dimethyl sulfate (B86663). researchgate.netunive.it The reaction with morpholine can be conducted without a catalyst, although the presence of one can improve reaction conditions. google.com Research has shown that in the absence of a catalyst, a morpholine conversion of 96.80% and an N-methylmorpholine yield of 76.61% can be achieved at 160°C. google.com The use of DMC allows for high selectivity towards mono-N-methylation. researchgate.net Studies have demonstrated that under optimized conditions, an 83% yield and 86% selectivity for N-methylmorpholine can be obtained. asianpubs.org The byproducts of this reaction are methanol (B129727) and carbon dioxide, with the methanol being potentially recyclable for DMC production. asianpubs.org

Interactive Table 1: Comparison of Methylating Agents for Morpholine

| Methylating Agent | Key Advantages | Key Disadvantages | Reported Yield |

| Methyl Halides | Established, effective | Toxic, produces waste salts | Varies |

| Dimethyl Carbonate | Green, non-toxic, high selectivity | May require higher temperatures | Up to 83% |

Conversion from N-Methyldiethanolamine

Another established route to N-Methylmorpholine involves the cyclization of N-methyldiethanolamine. atamankimya.com This process is typically catalyzed by an acid, such as sulfuric acid or a Lewis acid. chemicalbook.comgoogle.com In one described method, N-methyldiethanolamine is reacted with sulfuric acid at temperatures ranging from 160 to 170°C for several hours. chemicalbook.comgoogle.com The resulting N-methylmorpholine sulfate is then treated to liberate the free base, which can be subsequently converted to the hydrochloride salt. google.com A patented method reports a yield of 97.5% with a product purity of 99.9% using a cyclic process involving an ammonium (B1175870) salt transfer agent. google.com Another approach using boric acid as a Lewis acid catalyst at 150°C reported a yield of 82%. google.com

Interactive Table 2: Synthesis of N-Methylmorpholine from N-Methyldiethanolamine

| Catalyst | Reaction Temperature | Reported Yield | Purity |

| Sulfuric Acid | 160-170°C | 97.5% | 99.9% |

| Boric Acid | 150°C | 82% | Not Specified |

Hydrogenolysis of N-Formylmorpholine

N-Methylmorpholine can also be produced through the hydrogenolysis of N-formylmorpholine. atamankimya.com N-formylmorpholine is an organic compound with the formula O(C2H4)2NCHO. wikipedia.org The synthesis of N-formylmorpholine itself can be achieved by reacting morpholine with formic acid. ajgreenchem.com The subsequent hydrogenolysis step reduces the formyl group to a methyl group, yielding N-Methylmorpholine. This method is a recognized pathway for the production of N-Methylmorpholine. atamankimya.com

Advanced Synthetic Strategies for this compound and its Precursors

Research continues to explore more advanced and efficient strategies for the synthesis of N-Methylmorpholine and its derivatives. These often focus on novel catalytic systems and reaction conditions to improve yield, selectivity, and environmental footprint. For instance, the gas-phase N-methylation of morpholine with methanol over a CuO–NiO/γ–Al2O3 catalyst has been investigated, achieving a 95.3% conversion with 93.8% selectivity for N-methylmorpholine under optimal conditions. researchgate.net While not directly producing the hydrochloride salt, this precursor can be easily converted. Such advanced strategies highlight the ongoing efforts to refine and innovate the synthesis of this important chemical compound.

Catalytic N-Methylation Processes

The N-methylation of morpholine is a primary route for the synthesis of N-Methylmorpholine. asianpubs.org This process has been the subject of extensive research to develop efficient and environmentally benign catalytic systems.

Ruthenium complexes have emerged as effective catalysts for the N-methylation of amines using methanol as a C1 source. nih.gov This approach is advantageous as it utilizes a readily available and less toxic methylating agent, with water as the only byproduct. nih.gov Research has shown that various ruthenium complexes can catalyze this transformation. For instance, (DPEPhos)RuCl2PPh3 has demonstrated excellent catalytic performance. nih.govacs.org The synthesis of these catalysts often involves the reaction of a suitable ruthenium precursor, such as RuCl2(PPh3)3, with a phosphine (B1218219) ligand like DPEPhos. nih.govacs.org Mechanistic studies, including deuterium (B1214612) labeling experiments, suggest that the reaction proceeds via a Ru-H mechanism. nih.gov The development of ruthenium catalysts that can operate under weak base conditions is a significant advancement, offering a more versatile and milder reaction environment. nih.govacs.org

| Catalyst | Base | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| (DPEPhos)RuCl2PPh3 | Weak Base | High | High |

| Cymene-Ru complex | Cs2CO3 | -- | -- |

A gas-solid phase N-alkylation of morpholine with alcohols has been effectively carried out using a CuO-NiO/γ-Al2O3 catalyst in a fixed-bed reactor. akjournals.comresearchgate.net This heterogeneous catalytic system, prepared by the impregnation method, has shown high activity and stability. akjournals.comresearchgate.net In the N-methylation of morpholine with methanol, a conversion rate of 95.3% and a selectivity for N-methylmorpholine of 93.8% have been achieved under optimal conditions. akjournals.comresearchgate.netresearchgate.net The catalyst also demonstrates applicability for other low-carbon primary alcohols. akjournals.comresearchgate.net A key advantage of this catalyst is its long-term stability, showing no significant decrease in activity over 120 hours of continuous operation. akjournals.com The apparent activation energy for the N-methylation of morpholine with methanol using this catalyst was determined to be 46.20 kJ mol−1. akjournals.comresearchgate.net

| Parameter | Value |

|---|---|

| Morpholine Conversion | 95.3% |

| N-Methylmorpholine Selectivity | 93.8% |

| Apparent Activation Energy | 46.20 kJ mol-1 |

| Catalyst Stability | High activity for 120 hours |

Co-production Strategies (e.g., with Bis(2-dimethylaminoethyl) ether)

An innovative approach to N-Methylmorpholine synthesis involves its co-production with other valuable chemicals, such as Bis(2-dimethylaminoethyl) ether. A patented method describes a process that utilizes a mixture of monomethylamine, dimethylamine, and trimethylamine (B31210), which is reacted with bis(2-haloethyl) ether. google.com This strategy is economically advantageous as it avoids the costly separation of the methylamine (B109427) mixture, thereby reducing equipment investment and production costs. google.com The reaction of trimethylamine with 2-[2-(N,N-dimethylamino)ethoxy]ethanol in the presence of a nickel catalyst can also lead to the formation of Bis(2-dimethylaminoethyl) ether, with N-methylmorpholine being a potential byproduct. google.com

Micro-flow Reactor Applications in Synthesis

The use of microreactors in chemical synthesis offers several advantages, including enhanced heat and mass transfer, improved safety, and the potential for process automation. While specific research on the synthesis of this compound in micro-flow reactors is emerging, the principles of flow chemistry have been successfully applied to similar transformations. durham.ac.uk Continuous flow processes often employ a sequence of microreactors with integrated purification steps, such as solid-supported reagents. durham.ac.uk The precise control over reaction parameters like temperature, pressure, and residence time in a microreactor can lead to higher yields and purity of the final product. imemg.org This technology holds promise for the efficient and scalable production of N-Methylmorpholine and its derivatives.

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanism is crucial for optimizing the synthesis of N-Methylmorpholine. In the catalytic N-methylation of amines with methanol, the reaction is believed to proceed through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.gov This involves the initial dehydrogenation of the alcohol to an aldehyde by the metal catalyst. The aldehyde then reacts with the amine to form an enamine or imine intermediate, which is subsequently hydrogenated by the metal hydride species to yield the N-alkylated amine. nih.gov

In the case of metal oxide catalysts like CuO-NiO/γ-Al2O3, the synthesis of N-alkylmorpholines from diethylene glycol and an alcohol in the presence of ammonia (B1221849) is proposed to occur via a reaction pathway involving an intermediate alkylamine. researchgate.net

When dimethyl carbonate is used as a methylating agent for morpholine, the reaction can proceed to yield N-methylmorpholine. asianpubs.org The proposed mechanism suggests that the reaction is influenced by temperature and the molar ratio of the reactants. asianpubs.org

Applications in Pharmaceutical and Biochemical Research

N-Methylmorpholine hydrochloride and its parent compound, N-methylmorpholine (NMM), are integral to various stages of drug development and biochemical analysis due to their chemical properties as a base and a nucleophile.

This compound in Pharmaceutical Manufacturing and Synthesis

In the pharmaceutical industry, N-Methylmorpholine and its hydrochloride salt are employed in numerous synthetic processes, contributing to the efficient and large-scale production of therapeutic agents.

N-Methylmorpholine serves as a primary reagent in the synthesis of various active pharmaceutical ingredients. nih.gov It often acts as a base to neutralize acids formed during reactions, driving the equilibrium towards product formation. Its hydrochloride salt can be formed in situ or used directly, depending on the specific reaction requirements. The compound is valued for its role in creating a suitable reaction environment for the synthesis of complex molecules.

The catalytic activity of N-Methylmorpholine is particularly noteworthy in the production of semi-synthetic penicillins. It is utilized as a catalyst in the synthesis of drugs such as aminobenzylpenicillin and hydroxypenicillin. researchgate.net In these processes, it facilitates the acylation reactions, enhancing the efficiency of the synthesis. nih.gov The use of NMM as a catalyst underscores its importance in manufacturing essential antibiotics.

This compound is recognized as an important intermediate in the synthesis of a variety of medicinal compounds. nih.gov It serves as a starting material or a key building block in multi-step synthetic pathways leading to the final drug substance. nih.gov Its ability to participate in various chemical transformations makes it a valuable component in the medicinal chemist's toolbox.

Derivatization in Glycomic Profiling

Glycomic profiling, the comprehensive analysis of the entire set of sugars (glycans) in an organism, often requires chemical derivatization to enhance detection and structural analysis, particularly for mass spectrometry. A derivative of N-methylmorpholine, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), has emerged as a significant reagent in this field. wikipedia.orgunisi.it

DMTMM is used for the derivatization of sialic acids, which are often found at the terminus of N-glycans and carry a negative charge. wikipedia.orgunisi.it This derivatization is crucial for stabilizing these labile structures and neutralizing their charge, which is necessary for analysis in the positive-ion mode of matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). wikipedia.orgunisi.it The DMTMM-mediated method involves the activation of the carboxylic acid group of sialic acids, followed by amidation. wikipedia.orgunisi.it This technique offers advantages over other methods due to its high efficiency and stability in aqueous solutions, leading to better conservation of the glycan structures during analysis. wikipedia.orgunisi.it

Table 1: Comparison of Derivatization Strategies in Glycomic Analysis

| Derivatization Strategy | Target Moiety | Purpose | Key Advantages |

| DMTMM-mediated amidation | Sialic acid carboxylic acid groups | Stabilization and charge neutralization for MS analysis | High stability in water, conserves glycan structure. wikipedia.orgunisi.it |

| Permethylation | All active hydrogens on the glycan | Enhances ionization efficiency and stabilizes labile groups | Increases MS signal, provides more fragmentation information. |

| Reductive Amination (e.g., with 2-AB, Procainamide, RFMS) | Reducing end of the glycan | Introduces a fluorescent or charged tag for detection and ionization | Compatible with various analytical methods (LC, MS). |

Synthesis of N-Methylmorpholine-Substituted Benzimidazolium Salts as Enzyme Inhibitors

Researchers have synthesized novel N-methylmorpholine-substituted benzimidazolium salts and investigated their potential as enzyme inhibitors. Specifically, a series of 1-benzyl-3-((2-substitutedphenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzimidazol-3-ium chlorides have demonstrated significant inhibitory activity against α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes.

Several of the synthesized compounds exhibited greater α-glucosidase inhibition than the standard drug, acarbose. Molecular docking studies have further elucidated the mechanism of action, showing significant interactions between these synthetic compounds and the enzyme's active site.

Table 2: α-Glucosidase Inhibitory Activity of N-Methylmorpholine-Substituted Benzimidazolium Salts

| Compound | IC50 (µM) | Standard (Acarbose) IC50 (µM) |

| 5d | 15 ± 0.030 | 58.8 ± 0.012 |

| 5f | 19 ± 0.060 | 58.8 ± 0.012 |

| 5g | 25 ± 0.106 | 58.8 ± 0.012 |

| 5h | 21 ± 0.07 | 58.8 ± 0.012 |

| 5k | 26 ± 0.035 | 58.8 ± 0.012 |

| Data sourced from Khan et al. (2022) |

N-Methylated Analogs in Peptide Chemistry

The N-methylation of peptides, a subtle structural modification, has profound implications for their therapeutic potential. This strategy involves the introduction of a methyl group onto the amide nitrogen of the peptide backbone.

This modification can significantly improve the pharmacokinetic properties of peptide-based drugs. unisi.it N-methylation can enhance metabolic stability by protecting against enzymatic degradation by proteases. It can also increase lipophilicity, which may lead to improved cell permeability and oral bioavailability. Furthermore, N-methylation can induce specific conformational changes in the peptide backbone, which can be exploited to design analogs with enhanced biological activity, such as enzyme inhibitors or receptor-specific agonists and antagonists. unisi.it The development of efficient methods for the synthesis of N-methylated amino acids and their incorporation into peptides is therefore a key area of research in medicinal chemistry.

N-Methylated Analogs in Peptide Chemistry

Synthesis of N-Methylated Peptides

N-Methylmorpholine is frequently employed as a base in the synthesis of N-methylated peptides. This process involves the introduction of a methyl group to the amide nitrogen of a peptide bond, a modification that can profoundly alter a peptide's properties.

In the solution-phase synthesis of an N-methylated analog of a natural proline-rich tetracyclopeptide, N-methylmorpholine was utilized as the base during the coupling of dipeptide fragments. atamanchemicals.com The coupling reaction was achieved using coupling agents like N,N′-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl), with NMM or Triethylamine (TEA) serving as the organic base. atamanchemicals.com The presence of a base like NMM is crucial for neutralizing the acidic components generated during the reaction and facilitating the formation of the peptide bond.

The choice of base and reaction conditions is critical to minimize side reactions, particularly racemization—the loss of stereochemical integrity at the chiral center of the amino acid. Studies comparing N-methylmorpholine with other tertiary amines, such as triethylamine, in mixed-anhydride coupling reactions have shown that NMM can influence the extent of racemization. atamankimya.com The higher solubility of this compound, a byproduct formed during the reaction, in solvents like tetrahydrofuran (B95107) (THF) can increase the ionic strength of the solution, which may affect racemization rates. atamankimya.com

Furthermore, NMM is used to control other side reactions, such as the formation of urethane (B1682113) byproducts in mixed anhydride (B1165640) peptide synthesis. sincere-chemicals.com Research has demonstrated that the combination of N-methylmorpholine with solvents like tetrahydrofuran is effective in minimizing urethane formation, proving superior to combinations like triethylamine/dichloromethane. sincere-chemicals.com It is also a preferred base for coupling steps involving reagents like Oxyma, especially in the automated synthesis of "difficult peptides" that are prone to aggregation. wikipedia.org

The table below summarizes the role of N-Methylmorpholine in select peptide synthesis protocols.

| Peptide Synthesis Context | Reagents Used with NMM | Function of NMM | Key Findings/Observations | Reference |

| Synthesis of N-methylated tetracyclopeptide | EDC·HCl, HOBt | Base | Facilitated coupling of dipeptide fragments. | atamanchemicals.com |

| Mixed-anhydride coupling | Isobutyl chloroformate | Base | Resulted in less racemization compared to certain other conditions, but influenced by salt byproduct solubility. | atamankimya.com |

| Mixed-anhydride synthesis | iBuOCOCl | Base | NMM/THF solvent combination found to be effective for minimizing urethane byproduct formation. | sincere-chemicals.com |

| Difficult peptide synthesis | Oxyma | Base | Used as a base in the coupling reagent during automated solid-phase peptide synthesis. | wikipedia.org |

Impact of N-Methylation on Peptide Conformation and Biological Activity

The synthesis of N-methylated peptides, facilitated by reagents like N-Methylmorpholine, is pursued because N-methylation has a profound impact on the structure and function of peptides. This modification is a key strategy used by nature and medicinal chemists to enhance the therapeutic potential of peptides. sigmaaldrich.cn

Conformational Effects: N-methylation introduces a methyl group onto a backbone amide nitrogen, which has two major stereochemical consequences. Firstly, it eliminates the amide proton's ability to act as a hydrogen bond donor. Secondly, it introduces steric hindrance that can favor a cis-amide bond conformation, which is typically energetically unfavorable in non-methylated peptides (except for X-Pro bonds). These changes can drastically alter a peptide's three-dimensional shape. wikipedia.orgacs.org For instance, backbone N-methylation can rigidify the conformation of a cyclic peptide. wikipedia.org This conformational restriction is a key determinant of biological activity. wikipedia.org

Impact on Biological and Pharmacokinetic Properties: The structural changes induced by N-methylation often translate into significant improvements in a peptide's drug-like properties. Key benefits include:

Increased Proteolytic Stability: The N-methyl group shields the adjacent peptide bond from cleavage by proteases, thus increasing the peptide's half-life in vivo. organic-chemistry.org

Enhanced Membrane Permeability and Oral Bioavailability: By removing a hydrogen bond donor and increasing lipophilicity, N-methylation can improve a peptide's ability to cross cell membranes. This is a crucial step towards achieving oral bioavailability. wikipedia.orgorganic-chemistry.orgacs.org For example, multiple N-methylation of a somatostatin (B550006) analog resulted in a compound with 10% oral bioavailability. acs.orgnih.gov

Modulation of Biological Activity and Selectivity: The conformational changes can fine-tune how a peptide binds to its receptor. This can lead to enhanced potency or improved selectivity for a specific receptor subtype over others. acs.org However, N-methylation can also diminish biological activity if the amide proton is essential for receptor binding or if it forces the peptide into an inactive conformation. wikipedia.org

The following table presents research findings on how N-methylation affects various peptides.

| Peptide/Analog | Effect of N-Methylation | Research Finding | Reference |

| Cyclic hexapeptides | Improved membrane permeability and oral bioavailability. | A tri-N-methylated cyclic hexapeptide achieved 28% oral bioavailability in rats. | wikipedia.org |

| Somatostatin analog (Veber-Hirschmann peptide) | Drastically improved metabolic stability and intestinal permeability. | A tri-N-methylated analog demonstrated 10% oral bioavailability. | acs.orgnih.gov |

| Arg-Gly-Asp (RGD) peptides | Increased receptor selectivity. | Multiple N-methylation of a cyclic RGD peptide increased its selectivity for different integrin subtypes. | acs.org |

| Proline-rich tetracyclopeptide | Enhanced antifungal and anthelmintic activity. | The N-methylated analog showed improved activity against various fungi and worms compared to the non-methylated version. | atamanchemicals.com |

Mechanistic Studies in Biological Systems Involving N-Methylmorpholine or its Derivatives

While N-Methylmorpholine (NMM) is primarily known for its role in chemical synthesis, mechanistic studies involving its derivative, N-Methylmorpholine N-oxide (NMMO), provide insight into its interactions within biological systems.

The most well-documented mechanism involves the biodegradation of NMMO, a process relevant to environmental science and bioremediation. nih.govzenodo.org Studies using activated sludge have shown that microorganisms can adapt to metabolize this compound. The degradation occurs in a stepwise manner:

Reduction to NMM: The first step is the reduction of NMMO to N-Methylmorpholine (NMM). This transformation can be carried out by various anaerobic bacteria and some yeast strains, likely involving an enzyme such as Trimethylamine-N-oxide reductase. nih.govzenodo.org

Demethylation to Morpholine (B109124): The subsequent demethylation of NMM to form Morpholine is considered the crucial and rate-limiting step in the biodegradation pathway. This step requires a significant adaptation phase for the microbial community. nih.govzenodo.org

Ring Cleavage: Once Morpholine is formed, it is rapidly degraded. This final stage involves the cleavage of the morpholine ring structure, a process mediated by enzymes like morpholine monooxygenase, which has been observed in bacteria such as Mycobacterium aurum. zenodo.org

Beyond biodegradation, NMMO has been studied for its ability to interact directly with biopolymers. It is a potent solvent for cellulose (B213188) because it effectively breaks the strong, highly structured intermolecular hydrogen bonding network that makes cellulose insoluble in most solvents. wikipedia.org This mechanism does not involve derivatization of the cellulose but rather a disruption of its secondary structure. atamankimya.comwikipedia.org A similar, though less studied, mechanism is proposed for its ability to dissolve scleroproteins, where NMMO is thought to break the hydrogen bonds of the protein's amide backbone. wikipedia.org

Mechanistic Investigations of Reactions Involving N Methylmorpholine Hydrochloride

Elucidation of Reaction Pathways and Intermediates

The mechanistic pathways of reactions involving N-methylmorpholine are often linked to its derivative, N-methylmorpholine-N-oxide (NMMO). The degradation and reactions of NMMO provide significant insight into intermediates relevant to NMM chemistry.

Formation from NMMO Degradation: In processes utilizing NMMO, such as the Lyocell process for cellulose (B213188) dissolution, NMMO can degrade, particularly under thermal stress. asianpubs.org One of the primary degradation products is N-methylmorpholine (NMM). researchgate.netresearchgate.net The decomposition of NMMO can be induced by agents like cyanuric chloride, leading to a quantitative degradation into morpholine (B109124) and formaldehyde (B43269). researchgate.net This process highlights a pathway where NMM can be generated in situ.

Key Reactive Intermediates: Detailed studies, including radical trapping experiments, have identified several key intermediates in reactions originating from NMMO. These intermediates are central to understanding the subsequent chemistry, which can involve the NMM scaffold.

N-(methylene)morpholinium cation: This carbenium-iminium ion is a highly reactive intermediate formed from the reaction of morpholine (another NMMO degradation product) with formaldehyde. researchgate.netresearchgate.net It is implicated in discoloration and further decomposition reactions. researchgate.net

Intermediates in NMM Synthesis: The synthesis of NMM itself provides insight into reaction intermediates. In the green synthesis of NMM from morpholine and dimethyl carbonate, methyl morpholine-4-carboxylate has been identified as a key intermediate. This species subsequently converts to the final N-methylmorpholine product. asianpubs.org

Table 1: Key Intermediates in Reactions Involving the N-Methylmorpholine Scaffold

| Intermediate | Precursor/Reaction | Significance | Source |

|---|---|---|---|

| N-(methylene)morpholinium cation | Reaction of Morpholine and Formaldehyde (from NMMO degradation) | Highly reactive species, contributes to side reactions and decomposition. | researchgate.netresearchgate.net |

| N-methylmorpholiniumyl radical | Action of Fe(II) on NMMO | Radical intermediate involved in cellulose scission. | researchgate.net |

| 4-morpholinomethyl radical | β-deprotonation of primary NMMO cation radical | Major radical species involved in recombination and disproportionation reactions. | researchgate.net |

| Methyl morpholine-4-carboxylate | Reaction of Morpholine with Dimethyl Carbonate | Intermediate in the synthesis of N-methylmorpholine. | asianpubs.org |

Kinetic Studies of Catalyzed Reactions

Kinetic studies quantify the efficiency and mechanism of catalysts. N-methylmorpholine has been the subject of several kinetic investigations, particularly in polyurethane formation and other industrial processes.

Urethane (B1682113) Formation: A computational study using density functional theory (DFT) investigated the catalytic effect of N-methylmorpholine on urethane formation. The results showed that NMM is a more effective catalyst than its parent compound, morpholine. The study calculated the relative Gibbs free energies for the intermediates (IM) and transition states (TS) of the reaction, demonstrating that NMM significantly lowers the activation energy barrier compared to the catalyst-free process. nih.gov

Table 2: Calculated Relative Energies for the Morpholine vs. N-Methylmorpholine Catalyzed Urethane Formation

| Catalyst | Species | Relative Gibbs Free Energy (kJ/mol) | Relative Energy (kJ/mol) | Source |

|---|---|---|---|---|

| Morpholine | TS1 | - | ~98.42 | nih.gov |

| IM | 12.79 | - | ||

| TS2 | - | 5.46 | ||

| N-Methylmorpholine | TS1 | - | 97.42 | nih.gov |

| IM | 8.77 | - | ||

| TS2 | - | -2.68 |

Toluene Disproportionation and Transalkylation: In the context of industrial catalysis, the presence of N-methylmorpholine as an impurity in C9 aromatics feed was studied for its effect on a ZA-92 catalyst. The kinetic data showed that while concentrations up to 100 ppm had little effect on catalyst activity after 24 hours, a concentration of 50 ppm led to a remarkable decline in activity after 500 hours of reaction. This indicates that NMM, even in trace amounts, can interact with and deactivate the catalyst over time. gychbjb.com

NMMO Thermal Decomposition: The kinetics of the thermal decomposition of NMMO, which produces NMM, have also been investigated. The initial phase of the decomposition in an inert solvent follows second-order kinetics. researchgate.net However, in the presence of its degradation products, including NMM, the reaction proceeds according to a first-order rate law for NMMO, indicating that the products, including NMM, influence the reaction mechanism. researchgate.net

Role of N-Methylmorpholine Hydrochloride as a Reactive Intermediate or Catalyst in Specific Transformations

N-methylmorpholine and its hydrochloride salt play distinct but related roles as either catalysts or reactive intermediates in a variety of chemical transformations. The free base, NMM, typically functions as a base or nucleophilic catalyst, while the hydrochloride salt can act as a proton source or participate in reactions where a salt is formed.

Role as a Catalyst:

Polyurethane Formation: NMM is widely used as a base catalyst in the production of polyurethane foams. wikipedia.orgatamankimya.comatamankimya.com Its catalytic role, as detailed in kinetic studies, involves activating the alcohol component, facilitating its attack on the isocyanate group to form the urethane linkage. nih.gov

Enantioselective Arylation: In the asymmetric arylation of aryl aldehydes catalyzed by a (S)-H₈-BINOL-Ti(Oi-Pr)₂ complex, NMM serves as an effective and inexpensive additive. nih.gov Its presence allows for a 50% reduction in the amount of the triarylaluminum nucleophile required, significantly increasing the practicality of the process while maintaining high yields and enantioselectivity. nih.gov

Organic Synthesis: NMM acts as a versatile base catalyst in numerous other organic reactions, where its ability to accept a proton is useful for deprotonation steps, such as in aldol (B89426) condensations and Michael additions. smolecule.com

Role as a Co-oxidant Byproduct: In many transition metal-catalyzed oxidation reactions, N-methylmorpholine-N-oxide (NMMO) is used as a stoichiometric co-oxidant. organic-chemistry.org A classic example is the Upjohn dihydroxylation, where osmium tetroxide is used in catalytic amounts to convert alkenes to cis-diols. NMMO reoxidizes the reduced osmium species back to its active catalytic state. In this cycle, NMMO is reduced to N-methylmorpholine (NMM). smolecule.com Therefore, NMM is an integral part of the catalytic cycle, albeit as the byproduct of the active oxidant.

Future Research Directions and Emerging Applications

Development of Sustainable Synthesis Routes for N-Methylmorpholine Hydrochloride

The industrial production of N-Methylmorpholine (NMM), the precursor to its hydrochloride salt, has traditionally relied on methods with environmental drawbacks. asianpubs.org Future research is intensely focused on developing greener, more sustainable synthesis pathways that minimize toxic reagents and waste.

A significant advancement is the use of dimethyl carbonate (DMC) as a green methylating agent to convert morpholine (B109124) into N-Methylmorpholine. asianpubs.org This route is an attractive alternative to conventional methods that use hazardous materials like methyl halides, which produce significant salt waste. asianpubs.org The reaction with DMC offers milder conditions and its byproducts, methanol (B129727) and carbon dioxide, are less environmentally harmful. asianpubs.org Research has demonstrated that optimizing reaction temperature and the molar ratio of reactants can lead to high yields and selectivity for NMM. asianpubs.orgresearchgate.net For instance, studies have achieved N-methylmorpholine yields of up to 83% with this method. asianpubs.orgresearchgate.net

Other established methods, such as the reaction of diethylene glycol with methylamine (B109427) or the dichloroethyl ether method, are becoming less favorable due to harsh reaction conditions, complex catalyst requirements, and difficult-to-treat waste streams. hnsincere.com The conversion of the synthesized N-Methylmorpholine base to this compound is a straightforward acid-base reaction with hydrochloric acid. smolecule.com

Table 1: Comparison of Synthesis Routes for N-Methylmorpholine (NMM)

| Synthesis Method | Reactants | Key Conditions | Yield | Sustainability Notes |

|---|---|---|---|---|

| Morpholine Methylation (Green Route) | Morpholine, Dimethyl Carbonate | Temperature ≥ 140 ºC | 83% | Uses a non-toxic methylating agent; byproducts are methanol and CO2. asianpubs.org |

| Morpholine Methylation (Traditional) | Morpholine, Formaldehyde (B43269), Formic Acid | 80-100°C | Up to 95% | High yield but uses reagents that can be hazardous. hnsincere.com |

| Diethylene Glycol Method | Diethylene Glycol, Methylamine | High temperature and pressure (190-260°C), catalysts (e.g., Ni-Cu-Al₂O₃) | --- | Complex process with multiple catalysts, challenging for industrial scale-up. hnsincere.com |

| Dichloroethyl Ether Method | Dichloroethyl Ether, Methylamine | Alkaline conditions | ~94% | Limited by raw material sources and challenges in waste treatment. hnsincere.com |

This table is interactive. You can sort and filter the data.

Exploration of Novel Catalytic Systems Utilizing this compound

This compound and its parent base are recognized as effective catalysts in various reactions, including the production of polyurethanes. atamankimya.comwikipedia.org However, emerging research is uncovering its potential in more sophisticated catalytic systems, particularly in asymmetric synthesis.

A notable area of exploration is its use as an additive to enhance the efficiency and cost-effectiveness of catalytic reactions. Research has shown that N-Methylmorpholine (NMM) can act as a highly effective and inexpensive additive in the titanium-catalyzed enantioselective arylation of aryl aldehydes. nih.gov In a system using a chiral (S)-H8-BINOL-Ti(Oi-Pr)2 complex, the addition of NMM successfully reduced the required amount of the triarylaluminum nucleophile by 50% while maintaining high yields and enantioselectivity. nih.gov This finding significantly increases the practicality and economic viability of the process for creating chiral alcohols, which are important building blocks in pharmaceuticals. nih.gov

Furthermore, this compound has been identified as a co-oxidant that can enhance the efficiency of transition metal-catalyzed oxidation reactions involving metals like osmium and ruthenium. smolecule.com Future work will likely focus on designing new catalytic cycles where the compound plays a crucial, non-innocent role in modulating selectivity and reaction rates.

Table 2: Research Findings on NMM in Novel Catalysis

| Reaction | Catalytic System | Role of N-Methylmorpholine (NMM) | Key Finding | Reference |

|---|---|---|---|---|

| Enantioselective Arylation of Aryl Aldehydes | (S)-H8-BINOL-Ti(Oi-Pr)2 | Inexpensive Additive | Reduced the required amount of triarylaluminum nucleophile by 50% while maintaining high enantioselectivity and yield. | nih.gov |

| Transition Metal-Catalyzed Oxidation | Osmium or Ruthenium catalysts | Co-oxidant | Enhances the efficiency of the oxidation process. | smolecule.com |

This table is interactive. You can sort and filter the data.

Expansion of this compound's Role in Complex Organic Synthesis

Beyond its function as a simple base, this compound is being positioned as a key intermediate and reagent in the synthesis of complex organic molecules. biosynth.comsmolecule.com Its utility as a building block for fine chemicals and pharmaceuticals is a growing area of research. biosynth.comsmolecule.com

The expansion of its role is exemplified by its application in advanced catalytic systems, such as the enantioselective arylation mentioned previously. nih.gov By facilitating such precise chemical transformations, it enables the efficient construction of complex, stereochemically defined molecules that are often required for active pharmaceutical ingredients. The ability to act as both a base and a ligand modifier in these reactions underscores its expanding versatility.

Advanced Applications of this compound Derivatives in Novel Materials

Research into derivatives of N-Methylmorpholine is leading to the development of novel materials with advanced properties. The most prominent derivative is N-Methylmorpholine-N-oxide (NMMO), an oxidant that has revolutionized a segment of the textile industry. asianpubs.orgwikipedia.org

NMMO monohydrate is used as a green solvent in the Lyocell process to dissolve cellulose (B213188) directly, without forming an intermediate derivative. wikipedia.org This process allows for the spinning of regenerated cellulose fibers. wikipedia.org The high recovery rate of the NMMO solvent (>99%) makes this an environmentally friendly alternative to the traditional viscose process. hnsincere.com The ability of NMMO to disrupt the strong hydrogen-bonding network in cellulose is key to its function. wikipedia.org

Another emerging frontier is the synthesis of novel ionic liquids from N-Methylmorpholine. For example, reacting NMM with halogenated hydrocarbons can produce salts like N-Methyl-N-benzylmorpholinium salts. hnsincere.com These derivatives exhibit high thermal stability and are being explored for applications as catalysts and in the fabrication of electrode materials. hnsincere.com

Table 3: Applications of N-Methylmorpholine Derivatives in Materials Science

| Derivative | Formula | Application | Function |

|---|---|---|---|

| N-Methylmorpholine-N-oxide (NMMO) | C₅H₁₁NO₂ | Green solvent for cellulose (Lyocell process) | Dissolves cellulose by breaking its hydrogen bond network to produce regenerated fibers. hnsincere.comwikipedia.org |

| N-Methyl-N-benzylmorpholinium salts | Varies | Ionic Liquids | High thermal stability; potential use in catalysis and electrode materials. hnsincere.com |

This table is interactive. You can sort and filter the data.

Computational Design and Prediction of New this compound-based Molecules

The field of computational molecular design offers powerful tools to predict the properties of new molecules and guide synthetic efforts, minimizing trial-and-error in the laboratory. zib.de This approach is being applied to design new molecules based on the N-Methylmorpholine scaffold for specific functions.

Although direct computational studies on this compound are nascent, methodologies from related systems provide a clear roadmap. For instance, computational studies on morphine derivatives, which contain a structurally similar N-methylated ring, have used electronic structure calculations to predict the acidity (pKa) of the amine. nih.gov By modeling how substitutions (e.g., fluorination) affect the pKa, researchers can design molecules that are preferentially protonated and active in the specific pH environment of target tissues. nih.gov

This same computational approach can be used to design novel this compound-based molecules with tailored properties. Future research could focus on:

Designing Catalysts: Predicting how modifications to the morpholine ring will affect its interaction with metal centers or substrates to create more efficient or selective catalysts.

Developing Novel Ionic Liquids: Calculating properties like melting point, viscosity, and electrochemical stability for new N-Methylmorpholine-based salts to identify promising candidates for applications in batteries or as green solvents.

Predicting Reactivity: Using computational models to understand reaction mechanisms and predict the formation of products and byproducts in syntheses involving this compound.

By leveraging computational chemistry, researchers can accelerate the discovery of new derivatives with enhanced performance for a wide range of applications. zib.descholarsresearchlibrary.com

Q & A

Basic Research Questions

Q. How can N-Methylmorpholine hydrochloride be reliably identified and characterized in a laboratory setting?

- Methodology : Use analytical techniques such as Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups (e.g., morpholine ring vibrations) and nuclear magnetic resonance (NMR) for structural elucidation. The compound’s melting point (203–211°C) and CAS number (3651-67-0) serve as primary identifiers . For purity assessment, employ HPLC with UV detection (λ ~233 nm), referencing pharmacopeial protocols for related hydrochlorides .

Q. What safety protocols should be followed when handling this compound?

- Methodology : Classified under UN2535 as a Category II flammable liquid and corrosive substance. Use fume hoods to avoid inhalation of vapors, wear nitrile gloves, and store in airtight containers away from moisture. Refer to USDOT Hazardous Materials Table 49 CFR 172.101 for transport guidelines .

Q. What are the optimal conditions for synthesizing this compound?

- Methodology : React N-Methylmorpholine with hydrochloric acid under controlled stoichiometry in an anhydrous environment. Monitor pH to ensure complete protonation. Purify via recrystallization from ethanol/water mixtures, leveraging its high solubility in polar solvents and low solubility in non-polar solvents .

Q. How can solvent compatibility be assessed for reactions involving this compound?

- Methodology : Test miscibility with solvents like glacial acetic acid, chloroform, or ethanol using phase-separation experiments . For example, it is fully miscible with glacial acetic acid at 25°C, making it suitable for acid-catalyzed reactions .

Advanced Research Questions

Q. How can impurities in this compound be quantified and controlled during synthesis?

- Methodology : Use reverse-phase HPLC with a C18 column and phosphate buffer (pH 2.5)/acetonitrile mobile phase. Apply relative response factors (RRFs) for impurities (e.g., unreacted morpholine derivatives). Limit impurities to <0.5% per pharmacopeial standards, referencing methods for structurally similar hydrochlorides .

Q. What thermodynamic models predict the stability of this compound under varying environmental conditions?

- Methodology : Use OLI Systems’ thermodynamic models to simulate vapor-liquid-solid equilibria. At temperatures >140°C, solid hydrochloride formation is favored even at low HCl partial pressures. This data is critical for predicting decomposition during high-temperature reactions or storage .

Q. How does this compound interact with metal ions in catalytic systems?

- Methodology : Conduct UV-Vis titration to study complexation with transition metals (e.g., Co²⁺, Fe³⁺). Solubility in ethyl acetate and chloroform allows for phase-transfer catalysis applications. Monitor coordination via shifts in absorption spectra .

Q. What advanced chromatographic techniques improve resolution in impurity profiling?

- Methodology : Implement UHPLC-MS/MS with a HILIC column for polar impurities. Use gradient elution (0.1% formic acid in water/acetonitrile) and compare against certified reference materials (CRMs) from pharmacopeial sources .

Methodological Notes

- Analytical Cross-Validation : Always cross-validate results using multiple techniques (e.g., HPLC, NMR, and elemental analysis) to ensure accuracy, especially when quantifying trace impurities .

- Environmental Impact : Model ionic dew points in refinery systems to prevent hydrochloride salt deposition, which can corrode infrastructure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.